An In-depth Technical Guide to the Chemical Properties and Structure of 2-Fluoropyridin-4-ol
An In-depth Technical Guide to the Chemical Properties and Structure of 2-Fluoropyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoropyridin-4-ol, also known by its IUPAC name 2-fluoro-1H-pyridin-4-one, is a heterocyclic organic compound of increasing interest in medicinal chemistry and drug development. Its structure, featuring a pyridine ring substituted with a fluorine atom and a hydroxyl group, imparts unique electronic properties that make it an attractive scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 2-Fluoropyridin-4-ol, with a focus on data relevant to researchers and professionals in the pharmaceutical sciences.
Chemical and Physical Properties
| Property | 2-Fluoropyridin-4-ol | 2-Fluoropyridine (for comparison) |
| Molecular Formula | C₅H₄FNO | C₅H₄FN |
| Molecular Weight | 113.09 g/mol [1][] | 97.09 g/mol [3][4] |
| CAS Number | 22282-69-5[] | 372-48-5[4] |
| IUPAC Name | 2-fluoro-1H-pyridin-4-one[1][] | 2-fluoropyridine[3] |
| Melting Point | Data not available | Data not available |
| Boiling Point | 175.8 °C at 760 mmHg[] | 126 °C at 753 mmHg[5] |
| Density | 1.26 g/cm³[] | 1.128 g/mL at 25 °C[5] |
| pKa | Data not available | -0.44 at 25 °C[5] |
| Solubility | Data not available | Soluble in water[5] |
| Appearance | White to off-white to pink powder (for the related 2-Fluoropyridine-4-methanol)[6] | Clear dark brown liquid[3] |
Chemical Structure and Tautomerism
A crucial aspect of the chemistry of 2-Fluoropyridin-4-ol is its existence in tautomeric forms. The compound can exist in equilibrium between the pyridinol form (2-fluoro-4-hydroxypyridine) and the pyridone form (2-fluoro-1H-pyridin-4-one). The IUPAC name, 2-fluoro-1H-pyridin-4-one, suggests that the pyridone tautomer is the more stable and therefore predominant form. This is a common feature for 4-hydroxypyridines.
The tautomeric equilibrium is influenced by factors such as the solvent, temperature, and pH. The pyridone form is generally favored in the solid state and in polar solvents, while the pyridinol form may be more prevalent in the gas phase or in nonpolar solvents.
Caption: Tautomeric equilibrium between the pyridinol and pyridone forms.
Spectroscopic Data
Detailed experimental spectroscopic data for 2-Fluoropyridin-4-ol is scarce in publicly accessible literature. However, predicted data and data from related compounds can provide valuable insights.
Mass Spectrometry
Predicted mass spectrometry data for 2-Fluoropyridin-4-ol suggests the following adducts and their corresponding mass-to-charge ratios (m/z):
| Adduct | m/z |
| [M+H]⁺ | 114.03497 |
| [M+Na]⁺ | 136.01691 |
| [M-H]⁻ | 112.02042 |
| [M+NH₄]⁺ | 131.06152 |
| [M+K]⁺ | 151.99085 |
| [M+H-H₂O]⁺ | 96.024955 |
| [M+HCOO]⁻ | 158.02590 |
| [M+CH₃COO]⁻ | 172.04155 |
| [M]⁺ | 113.02715 |
| [M]⁻ | 113.02824 |
| (Data from PubChemLite)[1] |
NMR Spectroscopy
While specific NMR spectra for 2-Fluoropyridin-4-ol are not available, the spectra of the related compound 2-fluoropyridine can be used as a reference for understanding the expected chemical shifts and coupling constants.
¹H NMR of 2-Fluoropyridine (in CDCl₃, 89.56 MHz):
-
δ 8.230 (A)
-
δ 7.784 (B)
-
δ 7.182 (C)
-
δ 6.934 (D)[7]
¹³C NMR of 2-Fluoropyridine (in CDCl₃): Due to the presence of fluorine, carbon signals will exhibit C-F coupling, which can be complex. In proton-decoupled ¹³C NMR spectra of compounds containing both fluorine and protons, strong and long-range fluorine-carbon couplings can make interpretation challenging[8].
Infrared (IR) Spectroscopy
The IR spectrum of 2-Fluoropyridin-4-ol is expected to show characteristic peaks for the C=O, N-H, C-F, and aromatic C-H and C=C bonds. The presence of a strong C=O stretching band would further support the predominance of the pyridone tautomer.
Experimental Protocols
Detailed experimental protocols for the synthesis of 2-Fluoropyridin-4-ol are not readily found in the literature. However, general methods for the synthesis of fluoropyridines and hydroxypyridines can be adapted. One potential synthetic route could involve the fluorination of a corresponding hydroxypyridine precursor or the hydroxylation of a fluoropyridine precursor.
A general procedure for the synthesis of 2-amino-4-fluoropyridine from 2-amino-4-chloropyridine has been reported, which involves a nucleophilic aromatic substitution reaction with sodium fluoride in N,N-dimethylformamide at 140°C[9]. A similar approach might be adaptable for the synthesis of 2-Fluoropyridin-4-ol from a suitable chlorinated precursor.
Caption: A potential synthetic workflow for 2-Fluoropyridin-4-ol.
Biological Activity and Signaling Pathways
While specific studies on the biological activity of 2-Fluoropyridin-4-ol are limited, the pyridinone scaffold is a well-established pharmacophore present in numerous biologically active compounds. Pyridinone derivatives have been reported to exhibit a wide range of activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral effects.
The introduction of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved cell permeability. Therefore, 2-Fluoropyridin-4-ol represents a promising starting point for the development of new drug candidates. Further research is warranted to explore its biological targets and potential involvement in specific signaling pathways.
Conclusion
2-Fluoropyridin-4-ol is a fascinating molecule with a rich chemical landscape dominated by its tautomeric equilibrium. While a complete experimental dataset for this compound is not yet available, the existing information on related structures provides a solid foundation for further investigation. Its unique combination of a fluorinated pyridine ring and a hydroxypyridone core makes it a high-priority target for synthesis and biological evaluation in the quest for novel therapeutics. This guide serves as a valuable resource for researchers embarking on the exploration of this promising chemical entity.
References
- 1. PubChemLite - 2-fluoropyridin-4-ol (C5H4FNO) [pubchemlite.lcsb.uni.lu]
- 3. 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Fluoropyridine [webbook.nist.gov]
- 5. 2-Fluoropyridine | 372-48-5 [chemicalbook.com]
- 6. 2-Fluoropyridine-4-methanol, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. 2-Fluoropyridine(372-48-5) 1H NMR [m.chemicalbook.com]
- 8. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 9. 2-AMINO-4-FLUOROPYRIDINE synthesis - chemicalbook [chemicalbook.com]
